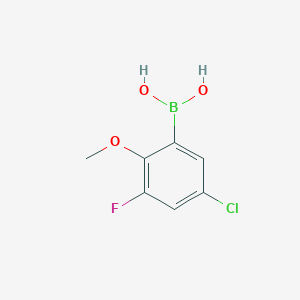

(5-Chloro-3-fluoro-2-methoxyphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Chloro-3-fluoro-2-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methoxy groups. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-3-fluoro-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-chloro-3-fluoro-2-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3-fluoro-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The chlorine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products Formed

Biaryl Compounds: Formed via Suzuki-Miyaura coupling

Phenols: Formed via oxidation of the boronic acid group

Substituted Phenyl Derivatives: Formed via nucleophilic substitution reactions

Scientific Research Applications

(5-Chloro-3-fluoro-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs and prodrugs.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (5-Chloro-3-fluoro-2-methoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid reacts with a palladium catalyst to form a palladium-boronate complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

- (5-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

- 2-Fluoro-5-methoxyphenylboronic acid

- 5-Chloro-2-methoxyphenylboronic acid

- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

Uniqueness

(5-Chloro-3-fluoro-2-methoxyphenyl)boronic acid is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in the development of boron-based compounds for various applications .

Biological Activity

(5-Chloro-3-fluoro-2-methoxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Boronic acids, in general, have been recognized for their roles in various therapeutic applications, including anticancer and antimicrobial activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C7H7BClF O3

- Molecular Weight : 204.39 g/mol

- CAS Number : 2377610-22-3

Boronic acids are known to interact with biological molecules through reversible covalent bonding with diols, which is crucial for their activity against various targets. The specific substituents on the phenyl ring can influence the acidity and binding properties of the boronic acid, affecting its biological activity.

- Anticancer Activity :

- Boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The presence of halogens such as chlorine and fluorine may enhance this activity by increasing the compound's lipophilicity and binding affinity to cellular targets.

- Antimicrobial Activity :

- Studies have shown that halogenated phenylboronic acids exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) suggesting potent activity .

Biological Activity Data

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Target Pathogen | MIC (µg/mL) | Activity Description |

|---|---|---|---|

| This compound | E. coli | 50 | Moderate antibacterial activity |

| 3,5-Diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | 100 | Strong antibiofilm activity |

| 2-Fluoro-5-iodophenylboronic acid | Candida albicans | 25 | Effective antifungal activity |

Case Studies

-

Antibacterial Efficacy :

A study evaluated the antibacterial properties of various boronic acids, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and other gram-negative bacteria . -

Antifungal Activity :

Research involving the antifungal potential of boronic acids highlighted that compounds with fluorinated substituents exhibited enhanced activity against Candida albicans. The mechanism was suggested to involve disruption of protein synthesis by inhibiting leucyl-tRNA synthetase .

Properties

Molecular Formula |

C7H7BClFO3 |

|---|---|

Molecular Weight |

204.39 g/mol |

IUPAC Name |

(5-chloro-3-fluoro-2-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 |

InChI Key |

UCYJGOYJJHKDIM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)F)Cl)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.